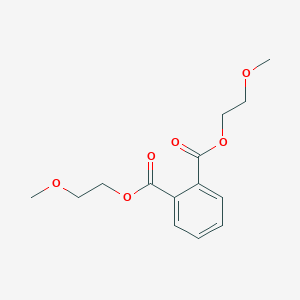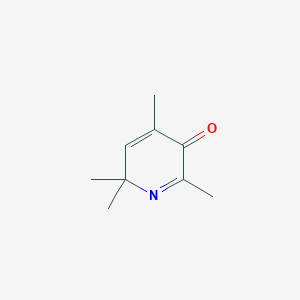
2,4,6,6-Tetramethyl-3(6H)-pyridinone
Overview
Description
2,4,6,6-Tetramethyl-3(6H)-pyridinone is a chemical compound known for its unique structure and properties It is a derivative of pyridine, characterized by the presence of four methyl groups at positions 2, 4, 6, and 6, and a ketone group at position 3
Preparation Methods
The synthesis of 2,4,6,6-Tetramethyl-3(6H)-pyridinone typically involves the following steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the alkylation of pyridine followed by oxidation to introduce the ketone group. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to ensure high efficiency and scalability. The choice of raw materials and the optimization of reaction parameters are critical to achieving cost-effective and sustainable production.
Chemical Reactions Analysis
2,4,6,6-Tetramethyl-3(6H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Typical reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
2,4,6,6-Tetramethyl-3(6H)-pyridinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are explored in various medical applications, including the treatment of infectious diseases and cancer. Its ability to interact with specific biological targets makes it a promising lead compound for new drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4,6,6-Tetramethyl-3(6H)-pyridinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.
Pathways Involved: The pathways affected by this compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
2,4,6,6-Tetramethyl-3(6H)-pyridinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,4,6-Trimethylpyridine and 2,6-Dimethyl-3(6H)-pyridinone share structural similarities with this compound. the presence of an additional methyl group or different functional groups can significantly alter their chemical and biological properties.
Uniqueness: The unique combination of four methyl groups and a ketone group in this compound contributes to its distinct reactivity and potential applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2,4,6,6-tetramethylpyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-9(3,4)10-7(2)8(6)11/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOMTDIVYXTJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(C1=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617915 | |
| Record name | 2,4,6,6-Tetramethylpyridin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203524-64-5 | |
| Record name | 2,4,6,6-Tetramethylpyridin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


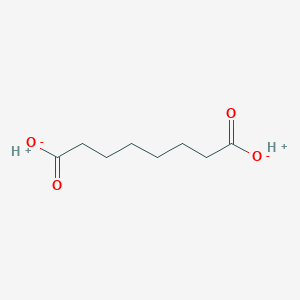
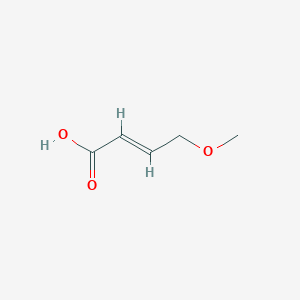
![2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B32714.png)
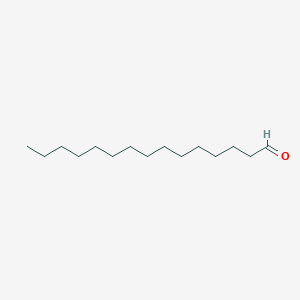
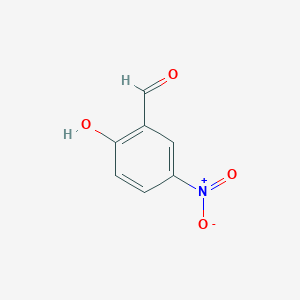
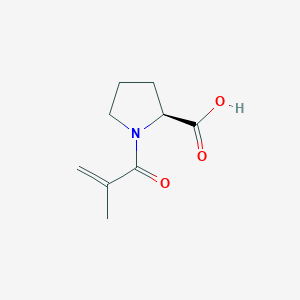

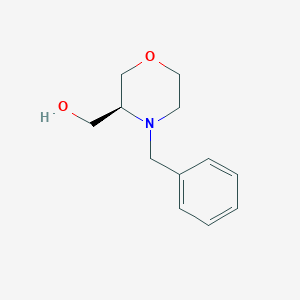
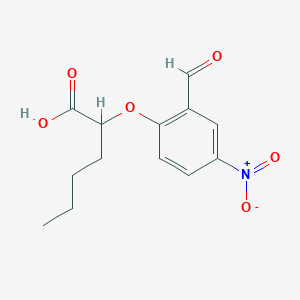
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)

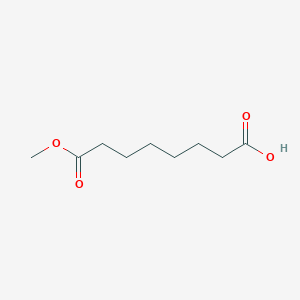
![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)
